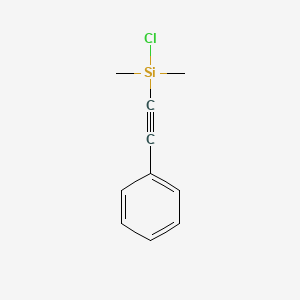

Chloro-dimethyl-(2-phenylethynyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

42591-54-8 |

|---|---|

Molecular Formula |

C10H11ClSi |

Molecular Weight |

194.73 g/mol |

IUPAC Name |

chloro-dimethyl-(2-phenylethynyl)silane |

InChI |

InChI=1S/C10H11ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

MYOJVBNQQVJWHE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C#CC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloro Dimethyl 2 Phenylethynyl Silane and Analogous Phenylethynylsilanes

Direct C(sp)-Si Bond Formation Approaches

The most direct methods for synthesizing phenylethynylsilanes involve the creation of a bond between the sp-hybridized carbon of the alkyne and the silicon atom. These approaches are favored for their efficiency and are centered on the alkynylation of chlorosilanes or through modern catalytic coupling reactions.

Alkynylation of Chlorosilanes

The reaction of a chlorosilane with a phenylacetylene-derived nucleophile is a traditional and robust method for forming the desired C(sp)-Si bond. The choice of the nucleophile's counter-ion (e.g., lithium, magnesium, copper, or zinc) significantly influences the reaction conditions and outcomes.

The use of organometallic reagents, specifically Grignard and organolithium compounds, is a foundational strategy in organosilicon synthesis. gelest.com These highly reactive reagents act as powerful nucleophiles, readily attacking the electrophilic silicon center of a chlorosilane. wikipedia.orgrug.nl The process typically begins with the deprotonation of phenylacetylene (B144264) using a strong base like n-butyllithium (n-BuLi) or by reacting it with a Grignard reagent such as ethylmagnesium bromide to form the corresponding lithium or magnesium acetylide. sigmaaldrich.comwikipedia.org This potent nucleophile is then reacted with a suitable chlorosilane, such as dichlorodimethylsilane, to displace a chloride ion and form the C-Si bond. orgsyn.org

The high reactivity of organolithium reagents ensures that these reactions generally proceed smoothly. orgsyn.org However, this high reactivity can also limit the compatibility with certain functional groups. orgsyn.org Grignard reagents, being slightly less reactive, may require more forcing conditions like higher temperatures or longer reaction times but can offer better functional group tolerance. orgsyn.orgsigmaaldrich.com The choice between lithium and magnesium reagents often depends on the specific substrate and desired selectivity, particularly when partial substitution of a polychlorosilane is the goal. gelest.com

Table 1: Examples of Grignard and Organolithium Mediated Silylation

| Alkyne Precursor | Reagent | Silane | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylacetylene | n-Butyllithium | Dichlorodimethylsilane | THF | -78 °C to RT | Chloro-dimethyl-(2-phenylethynyl)silane | High |

Note: Yields are qualitative ("Good" to "High") as specific literature values for this exact transformation can vary based on precise reaction conditions.

Copper-catalyzed methods provide a milder alternative to the highly reactive Grignard and organolithium protocols. These reactions often involve copper acetylide species as key intermediates. researchgate.net Terminal alkynes, such as phenylacetylene, can react with copper(I) salts under mild conditions to form stable copper acetylides. researchgate.net These intermediates can then react with chlorosilanes to yield the desired alkynylsilane.

This approach is central to various alkyne functionalization reactions, including the well-known Sonogashira coupling. researchgate.net Copper(I)-catalyzed three-component coupling reactions of alkynes, halides, and amines also highlight the versatility of copper in activating C-H bonds for C-C bond formation. researchgate.net The direct copper-catalyzed silylation of terminal alkynes with chlorosilanes is an efficient method that benefits from the lower basicity and higher functional group tolerance compared to lithium or magnesium-based reagents. nih.gov Visible-light-mediated protocols using CuCl as a precatalyst have also emerged as a modern, energy-efficient route to alkynylsilanes. organic-chemistry.org

Zinc-promoted silylation has been developed as a highly efficient and practical method that often avoids the need for stoichiometric amounts of strong bases. organic-chemistry.org Various alkynylsilanes can be effectively prepared through the direct silylation of terminal alkynes mediated by zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂). organic-chemistry.org This method tolerates base- and nucleophile-sensitive functionalities, expanding its synthetic utility. organic-chemistry.org

In a related catalytic approach, zinc triflate (Zn(OTf)₂) has been shown to be an effective catalyst for the rapid and high-yielding silylation of terminal alkynes using silyl (B83357) triflates (TMSOTf). organic-chemistry.orgnih.govbroadinstitute.org This reaction proceeds under mild conditions, with triethylamine (B128534) as a base and dichloromethane (B109758) as the solvent, and achieves high yields across a broad range of substrates. organic-chemistry.org The catalytic cycle is believed to be sustained by the matching of the zinc counterion with the silicon leaving group, preventing catalyst deactivation. organic-chemistry.org This zinc-catalyzed protocol represents a significant advancement over older methods that required excess zinc powder or activated zinc at high temperatures. organic-chemistry.org

Table 2: Comparison of Zinc-Promoted Silylation Methods

| Zinc Reagent | Silylating Agent | Key Features | Ref. |

|---|---|---|---|

| Zinc Halides (e.g., ZnCl₂) | Aminosilanes | Stoichiometric zinc, tolerates sensitive groups | organic-chemistry.org |

Catalytic Cross-Dehydrogenative Coupling

Catalytic cross-dehydrogenative coupling (CDC) represents a modern and atom-economical strategy for forming C-Si bonds. beilstein-journals.org This approach involves the direct coupling of an alkyne's C(sp)-H bond with a hydrosilane's Si-H bond, typically releasing dihydrogen (H₂) as the only byproduct. mdpi.com This method avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, making it an environmentally friendly and efficient synthetic route. beilstein-journals.orgresearchgate.net

While iron is a common catalyst for many CDC reactions, other transition metals are also employed. mdpi.com For the synthesis of alkynylsilanes, catalysts based on alkali metal hydroxides (NaOH, KOH) have been shown to facilitate the chemoselective cross-dehydrogenative functionalization of a C(sp)-H bond with a hydrosilane. organic-chemistry.org This reaction provides a single-step construction of the C(sp)-Si bond and is applicable to a wide range of alkyne and hydrosilane partners. organic-chemistry.org The direct product of coupling phenylacetylene with chlorodimethylsilane (B94632) would be this compound, making this a highly convergent approach.

Derivatization from Precursor Silanes

An alternative synthetic strategy involves modifying a pre-existing phenylethynylsilane that already contains the dimethyl(phenylethynyl)silyl moiety but bears a different functional group on the silicon atom. This approach is useful when the desired precursor is more readily available or easier to handle than the target chlorosilane.

Transformation of Aminosilanes

One effective method for the synthesis of phenylethynylsilanes involves the direct silylation of terminal alkynes using aminosilanes, mediated by zinc halides. This approach offers a valuable alternative to traditional methods that often require the use of strong bases like organolithium or Grignard reagents, which can be incompatible with sensitive functional groups.

The reaction proceeds by activating the terminal alkyne with a zinc halide, such as zinc chloride (ZnCl₂), which facilitates the subsequent electrophilic attack by the aminosilane (B1250345). The process is believed to involve the formation of a zinc acetylide intermediate, which then reacts with the silylating agent. This methodology has been demonstrated to be efficient for a variety of terminal alkynes and aminosilanes, affording the desired alkynylsilanes in good to excellent yields.

A study by Andreev and colleagues in 2004 showcased the utility of this method for the synthesis of various alkynylsilanes. organic-chemistry.org Their research demonstrated that the reaction tolerates a range of functional groups on both the alkyne and the aminosilane. For instance, the reaction of phenylacetylene with (diethylamino)trimethylsilane in the presence of zinc chloride provides trimethyl(phenylethynyl)silane in high yield. While this specific example does not yield the this compound, the methodology is applicable to the synthesis of analogous phenylethynylsilanes by selecting the appropriate aminosilane precursor.

The general reaction conditions involve stirring the terminal alkyne and the aminosilane in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane, in the presence of a stoichiometric amount of a zinc halide. The reaction typically proceeds at room temperature or with gentle heating.

Table 1: Zinc Halide-Mediated Silylation of Terminal Alkynes with Aminosilanes

| Alkyne | Aminosilane | Lewis Acid | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Me₃SiNEt₂ | ZnCl₂ | 1,4-Dioxane | 95 |

| Phenylacetylene | Me₃SiN(i-Pr)₂ | ZnCl₂ | 1,4-Dioxane | 93 |

| 1-Octyne | Me₃SiNEt₂ | ZnCl₂ | THF | 85 |

| 4-Methoxyphenylacetylene | Me₃SiNEt₂ | ZnCl₂ | 1,4-Dioxane | 98 |

| 4-Chlorophenylacetylene | Me₃SiNEt₂ | ZnCl₂ | 1,4-Dioxane | 89 |

Data sourced from Andreev et al., 2004. organic-chemistry.org

Silyl Transfer Reactions

Silyl transfer reactions represent another important strategy for the synthesis of phenylethynylsilanes. These reactions involve the transfer of a silyl group from a donor molecule to the terminal alkyne. A variety of silyl donors can be employed in these transformations, including silyl esters and other activated silicon species.

A notable example of a silyl transfer reaction for the synthesis of alkynylsilanes is the zinc-catalyzed silylation of terminal alkynes using silyl triflates (TMSOTf). This method, developed by Rahaim and Shaw, provides a rapid and high-yielding route to a diverse range of alkynylsilanes. nih.gov The reaction is catalyzed by zinc triflate (Zn(OTf)₂) and proceeds under mild conditions.

The proposed mechanism involves the activation of the silyl triflate by the zinc catalyst, which enhances its electrophilicity. The terminal alkyne then attacks the activated silicon species, leading to the formation of the desired alkynylsilane. This methodology is particularly advantageous due to its catalytic nature and its tolerance of various functional groups.

While the original study focused on the transfer of the trimethylsilyl (B98337) (TMS) group, the principle can be extended to other silyl groups, including the chloro-dimethyl-silyl group, by utilizing the corresponding silyl triflate. The reaction conditions typically involve treating the terminal alkyne with the silyl triflate in the presence of a catalytic amount of zinc triflate and a base, such as triethylamine, in a solvent like dichloromethane.

Table 2: Zinc-Catalyzed Silylation of Terminal Alkynes with Trimethylsilyl Triflate

| Alkyne | Yield (%) |

|---|---|

| Phenylacetylene | >99 |

| 1-Heptyne | 94 |

| 3,3-Dimethyl-1-butyne | 95 |

| Cyclohexylacetylene | 96 |

| 3-Phenyl-1-propyne | 94 |

Data sourced from Rahaim and Shaw, 2008. nih.gov

These synthetic methodologies provide versatile and efficient pathways for the preparation of this compound and other valuable phenylethynylsilane compounds, enabling their use in a wide array of chemical applications.

Advanced Reactivity and Mechanistic Studies of Chloro Dimethyl 2 Phenylethynyl Silane

Reactions at the Silicon-Chlorine Moiety

The Si-Cl bond in chloro-dimethyl-(2-phenylethynyl)silane is highly susceptible to nucleophilic attack, providing a straightforward pathway for the introduction of various functional groups at the silicon center.

The silicon atom in this compound is electrophilic and readily undergoes nucleophilic substitution. This reaction is a cornerstone of its chemistry, enabling the formation of new silicon-carbon, silicon-oxygen, silicon-nitrogen, and other silicon-element bonds. The general mechanism involves the attack of a nucleophile on the silicon center, leading to the displacement of the chloride leaving group.

Common nucleophiles that react with this compound include alcohols, amines, organolithium reagents, and Grignard reagents. For instance, the reaction with alcohols in the presence of a base, such as triethylamine (B128534) or pyridine, affords the corresponding alkoxysilanes (silyl ethers). Similarly, reactions with primary or secondary amines yield silylamines. These reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the starting material and the product.

The reactivity of the Si-Cl bond is influenced by the electronic and steric nature of the substituents on the silicon atom. In the case of this compound, the dimethyl groups are sterically undemanding, facilitating nucleophilic attack. The phenylethynyl group, being electron-withdrawing, can slightly enhance the electrophilicity of the silicon center.

Table 1: Representative Nucleophilic Substitution Reactions of Analogous Chlorosilanes

| Nucleophile | Reagent | Product Type | General Reaction Conditions |

| Alcohol (R-OH) | R-OH / Base (e.g., Et₃N) | Alkoxysilane (Silyl Ether) | Anhydrous solvent (e.g., THF, CH₂Cl₂), Room Temperature |

| Amine (R₂NH) | R₂NH / Base (e.g., Et₃N) | Silylamine | Anhydrous solvent (e.g., THF, CH₂Cl₂), Room Temperature |

| Organolithium (R-Li) | R-Li | Tetraorganosilane | Anhydrous solvent (e.g., THF, Et₂O), Low Temperature |

| Grignard Reagent (R-MgX) | R-MgX | Tetraorganosilane | Anhydrous solvent (e.g., THF, Et₂O), Room Temperature |

Note: This table presents generalized reaction conditions for analogous chlorosilanes in the absence of specific experimental data for this compound.

The facile nucleophilic substitution at the silicon center of this compound allows for its conversion into a wide array of other organosilicon compounds. This functional group interconversion is a powerful tool for the synthesis of materials with tailored properties.

By carefully selecting the nucleophile, a diverse range of functionalities can be attached to the dimethylsilyl(phenylethynyl) moiety. For example, reaction with water leads to the formation of a silanol (B1196071), which can then be condensed to form siloxanes. Reaction with metal hydrides can introduce a Si-H bond, yielding a hydrosilane. These transformations significantly expand the synthetic utility of the parent chlorosilane.

The resulting organosilicon species, featuring the rigid phenylethynyl rod, are of interest in materials science for applications in polymers, liquid crystals, and organic electronics. The ability to precisely control the functionality at the silicon atom is crucial for tuning the physical and chemical properties of these materials.

Transformations Involving the Phenylethynyl Unit

The phenylethynyl group in this compound offers a second site for chemical modification, primarily through reactions involving the carbon-carbon triple bond. Cross-coupling reactions are particularly important in this context, allowing for the extension of the conjugated system.

While the silicon moiety can be seen as a modifiable handle, the phenylethynyl unit can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org In the context of this compound, the silyl (B83357) group can serve as a protecting group for the terminal alkyne. However, under specific conditions, the C-Si bond can be cleaved and participate in coupling reactions. More commonly, the terminal hydrogen of the parent phenylacetylene (B144264) is silylated to afford compounds like trimethyl(phenylethynyl)silane, which can then undergo desilylation followed by a Sonogashira coupling.

Alternatively, if this compound is used in a reaction where the terminal alkyne is intended to react, the Si-Cl bond would likely need to be addressed first or the reaction conditions chosen carefully to avoid side reactions. In a typical Sonogashira coupling, a palladium catalyst, a copper(I) co-catalyst, and an amine base are employed. nih.govorganic-chemistry.org

Table 2: General Conditions for Palladium-Catalyzed Sonogashira Reactions of Terminal Alkynes

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |

| Copper(I) Co-catalyst | CuI | Co-catalyst |

| Base | Et₃N, i-Pr₂NH | Solvent and HCl scavenger |

| Substrates | Terminal Alkyne, Aryl/Vinyl Halide | Reactants |

The Stille reaction involves the coupling of an organostannane with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.org Similar to the Sonogashira reaction, the phenylethynyl moiety of this compound can potentially participate in Stille-type couplings. For this to occur, the alkyne would typically first be converted to an alkynylstannane.

The silyl group in alkynylsilanes can be replaced by a stannyl group through reaction with an organotin reagent. The resulting alkynylstannane can then undergo Stille coupling with an aryl or vinyl halide. This two-step sequence allows for the incorporation of the phenylethynyl unit into more complex structures. The Stille reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org

Table 3: Key Features of the Stille Cross-Coupling Reaction

| Feature | Description |

| Catalyst | Palladium(0) complexes |

| Organometallic Reagent | Organostannane (R-SnR'₃) |

| Electrophile | Organic Halide or Triflate |

| Key Advantages | Tolerance of a wide variety of functional groups, neutral reaction conditions. |

| Key Disadvantages | Toxicity of organotin compounds. |

Addition Reactions to the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in this compound is the primary site for addition reactions. The presence of the electron-withdrawing chloro-dimethyl-silyl group on one side and the electron-donating phenyl group on the other polarizes the alkyne, influencing the regioselectivity and reactivity of these transformations.

Hydroboration of alkynylsilanes is a versatile method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The reaction of this compound and related di(alkyn-1-yl)(chloro)silanes with boranes like triethylborane (BEt3) exhibits complex reactivity, with competition between 1,1-organoboration and 1,2-hydroboration pathways.

In the case of chlorodi(phenylethynyl)silanes, the reaction with BEt3 proceeds in an unusual manner. Instead of the expected 1,1-ethylboration, the reaction follows a 1,2-hydroboration pathway. nih.gov This selectivity is attributed to the electronic influence of both the phenyl group, which stabilizes a polar transition state, and the Si-Cl function. The Si-Cl bond enhances the strength of the Si-C≡ bond, hindering the cleavage required for 1,1-organoboration. nih.gov

The proposed mechanism involves the transfer of a β-hydrogen from an ethyl group of BEt3 to the alkyne. nih.govwikipedia.org The initial intermolecular 1,2-hydroboration step generates a vinylborane intermediate where the diethylboryl and silyl groups are attached to the same olefinic carbon. This intermediate is ideally positioned for a subsequent intramolecular 1,1-vinylboration, leading to the formation of 1-silacyclobutene derivatives rather than simple vinylsilanes. nih.gov The reaction progress can be effectively monitored using 29Si NMR spectroscopy to identify the final products. nih.gov

| Reactant | Reagent | Key Intermediate Type | Final Product Type | Reference |

|---|---|---|---|---|

| Chlorodi(phenylethynyl)silane | Triethylborane (BEt3) | Vinylborane (from 1,2-hydroboration) | 1-Silacyclobutene derivative | nih.gov |

| Alkyn-1-yldichlorosilanes | 9-Borabicyclo[3.3.1]nonane (9-BBN) | (Z)-1-Dichlorosilyl-1-(9-BBN)-2-phenylethene | Vinylborane | wikipedia.org |

The polarized nature of the triple bond in this compound facilitates the addition of various heteroatom nucleophiles. The electron-withdrawing silyl group directs nucleophilic attack to the β-carbon (the carbon adjacent to the phenyl group), a well-established principle for alkynylsilanes.

Thiol Additions: The conjugate addition of thiols to the electron-deficient alkyne is expected to proceed readily, likely catalyzed by a base to generate the more nucleophilic thiolate anion. The reaction mechanism is generally considered a concerted SN2-type process. rsc.org The addition of a thiol (R-SH) would yield a silylated vinyl sulfide. The regioselectivity is controlled by the silyl group, leading to the formation of (Z)- and (E)-isomers of chloro-dimethyl-(2-(phenyl)-2-(alkylthio)vinyl)silane. The stereochemical outcome can often be influenced by reaction conditions.

Amine Additions: Similarly, primary and secondary amines can add across the triple bond to form enamines. The reaction is typically slower than thiol addition and may require elevated temperatures or catalysis. The nucleophilic attack of the amine occurs at the β-carbon, followed by protonation, to yield the corresponding silylated enamine. The resulting enamines are versatile synthetic intermediates.

| Nucleophile | Expected Product | Key Regiochemical Feature |

|---|---|---|

| Thiols (R-SH) | Silylated vinyl sulfide | Nucleophile adds to the β-carbon |

| Amines (R2NH) | Silylated enamine | Nucleophile adds to the β-carbon |

| Phosphines (R2PH) | Silylated vinylphosphine | Nucleophile adds to the β-carbon |

Cycloaddition Chemistry

The carbon-carbon triple bond of this compound serves as an excellent π-system for various cycloaddition reactions, providing pathways to complex cyclic and heterocyclic structures.

The 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocycles. nih.govnih.gov this compound can act as a dipolarophile, reacting with a variety of 1,3-dipoles such as organic azides, nitrile oxides, and nitrones.

The most prominent example is the azide-alkyne cycloaddition (AAC), often termed a "click" reaction, which yields 1,2,3-triazoles. nih.govbeilstein-journals.orgresearchgate.net The reaction with an organic azide (R-N3) produces a highly substituted, silylated triazole. The reaction can be performed thermally or, more commonly, with copper(I) catalysis. mdpi.combeilstein-journals.org For an internal alkyne like this compound, the reaction's regioselectivity is governed by the electronic and steric properties of the silyl and phenyl substituents, potentially leading to a mixture of regioisomers. These reactions provide a straightforward route to novel silylated 1,2,3-triazoles, which can be further functionalized via cleavage of the Si-C bond. nih.govmdpi.com

| 1,3-Dipole | Reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| Organic Azide (R-N3) | This compound | Silylated 1,2,3-Triazole | nih.govbeilstein-journals.org |

| Nitrile Oxide (R-CNO) | This compound | Silylated Isoxazole | - |

| Nitrone (R2C=N(O)R) | This compound | Silylated Isoxazoline | - |

Transition metal-catalyzed [2+2+2] cycloadditions are an atom-economical method for constructing six-membered rings. nih.govuwindsor.ca this compound can participate in these reactions, typically with two other unsaturated partners, to form highly substituted aromatic and heteroaromatic systems.

Cobalt, rhodium, and nickel complexes are common catalysts for these transformations. uwindsor.canih.govresearchgate.netresearchgate.net For example, the co-cyclotrimerization of this compound with two equivalents of another alkyne, such as acetylene or a substituted alkyne, would lead to a silylated benzene derivative. The regioselectivity of the cycloaddition can be a challenge when coupling three different unsymmetrical alkynes, but tethering strategies or the use of specific catalysts can provide control. nih.gov

Furthermore, rhodium-catalyzed annulation reactions provide another pathway for constructing fused ring systems. scispace.comnih.govmdpi.com In these processes, a substrate with a directing group undergoes C-H activation and subsequent insertion of the alkyne, leading to the formation of a new ring. This compound can serve as the alkyne coupling partner in these annulation pathways, leading to complex polycyclic aromatic compounds.

Silicon-Carbon Bond Reactivity and Cleavage Mechanisms

The silicon-carbon bond in this compound, specifically the Si-C(sp) bond, is a key site of reactivity. Its cleavage, often referred to as desilylation or protodesilylation, is a synthetically useful transformation that can unmask a terminal alkyne or introduce other functional groups at the alkyne terminus.

The fundamental mechanism for activating the Si-C bond involves increasing the coordination number of the silicon atom from four to five or six. nih.gov This hypercoordination increases the electron density on the carbon atom, making the Si-C bond more susceptible to electrophilic attack. nih.govresearchgate.net The presence of the electronegative chlorine atom on the silicon in the title compound inherently increases the Lewis acidity of the silicon center, facilitating this process. nih.gov

Electrophilic Cleavage: The most common cleavage mechanism is electrophilic substitution. An electrophile (E+) attacks the ipso-carbon (the carbon atom bonded to silicon), forming a stabilized carbocation intermediate β to the silicon atom. A subsequent attack by a nucleophile (Nu-) on the silicon center completes the cleavage, releasing the silylated species (Me2Si(Cl)Nu) and the substituted alkyne (Ph-C≡C-E). wikipedia.orgnih.gov Protons (from acids), halogens, and acyl chlorides are effective electrophiles for this transformation. le.ac.uk

Fluoride-Mediated Cleavage: A particularly mild and efficient method for Si-C(alkynyl) bond cleavage is the use of fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF). The exceptional strength of the silicon-fluorine bond (Si-F) provides a strong thermodynamic driving force for the reaction. nih.govnih.gov The fluoride ion attacks the silicon center to form a pentacoordinate silicate intermediate. This intermediate is highly reactive and readily undergoes cleavage to generate a transient acetylide anion, which is then typically protonated by a proton source in the reaction mixture to yield phenylacetylene. nih.govresearchgate.net

| Reagent/Condition | Cleavage Mechanism | Product | Key Feature |

|---|---|---|---|

| H+ (Acid) | Electrophilic Substitution (Protodesilylation) | Phenylacetylene | Cleavage of Si-C bond by protonation. |

| Br2, I2 | Electrophilic Substitution (Halodesilylation) | 1-Bromo/Iodo-2-phenylethyne | Formation of a carbon-halogen bond. le.ac.uk |

| F- (e.g., TBAF) | Fluoride-Mediated (Nucleophilic Attack) | Phenylacetylene | Driven by strong Si-F bond formation. nih.govnih.govresearchgate.net |

| Lewis Acids (e.g., AlCl3) | Lewis Acid-Assisted Cleavage | Varies (e.g., with acyl chlorides) | Activation of Si-C bond via coordination. le.ac.uk |

Spectroscopic Characterization and Structural Elucidation of Chloro Dimethyl 2 Phenylethynyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organosilicon compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete assignment of the proton, carbon, and silicon environments within the molecule can be achieved.

The ¹H NMR spectrum of chloro-dimethyl-(2-phenylethynyl)silane provides distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the dimethyl-silyl moiety. The phenyl group typically displays a complex multiplet in the aromatic region of the spectrum, approximately between δ 7.30 and 7.60 ppm. The protons in the ortho position are generally shifted slightly downfield compared to the meta and para protons due to the influence of the alkynyl substituent.

The most upfield signal is a sharp singlet corresponding to the six equivalent protons of the two methyl groups attached directly to the silicon atom. The chemical shift of these methyl protons is influenced by the electronegativity of the chlorine atom and the anisotropic effect of the phenylethynyl group, typically appearing around δ 0.6 ppm. The integration of these signals confirms the ratio of aromatic to methyl protons, aligning with the molecule's structure.

Table 1: Typical ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.30 - 7.60 | Multiplet | 5H |

The ¹³C NMR spectrum offers critical information regarding the carbon skeleton, distinctly identifying the sp²-hybridized carbons of the phenyl ring and the sp-hybridized carbons of the ethynyl (B1212043) linkage. rsc.org The phenyl group exhibits four distinct signals. The ipso-carbon, directly attached to the alkyne, is found at approximately δ 123.2 ppm. rsc.org The remaining aromatic carbons appear in the typical range of δ 128.0 to 132.5 ppm. rsc.org

The two sp-hybridized carbons of the C≡C triple bond are particularly characteristic. The carbon atom bonded to the silicon (Si-C≡) resonates at a higher field (e.g., ~94 ppm), while the carbon bonded to the phenyl ring (≡C-Ph) appears further downfield (e.g., ~105 ppm). rsc.org The methyl carbons attached to the silicon atom give rise to a signal in the high-field region of the spectrum, typically near δ 0.0 ppm. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Hybridization | Chemical Shift (δ, ppm) |

|---|---|---|

| Si-C H₃ | sp³ | ~0.0 |

| Si-C ≡C-Ph | sp | ~94.1 |

| Si-C≡C -Ph | sp | ~105.2 |

| C -ipso (Phenyl) | sp² | ~123.2 |

| C -ortho, meta, para (Phenyl) | sp² | ~128.2 - 132.0 |

²⁹Si NMR spectroscopy is a powerful tool for probing the immediate electronic environment of the silicon atom. For this compound, the ²⁹Si chemical shift is influenced by the combined electronic effects of the two methyl groups, the electronegative chlorine atom, and the π-system of the phenylethynyl group. The presence of the electron-withdrawing chlorine atom typically shifts the resonance downfield compared to analogous trialkyl- or triaryl-silanes. In similar chloro(alkynyl)silane systems, the ²⁹Si NMR signal appears in a characteristic region, which for this compound is expected around δ -15 to -20 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.netresearchgate.net This specific chemical shift confirms the substitution pattern around the silicon center.

The analysis of chemical shifts provides insight into the electronic environment of each nucleus. The downfield shift of the aromatic protons and carbons is consistent with the electron-withdrawing nature of the silyl (B83357) group. rsc.org In the ¹³C NMR spectrum, the distinct chemical shifts for the two acetylenic carbons (Si-C≡ and ≡C-Ph) are indicative of the polarization of the triple bond induced by the different substituents (silyl and phenyl). rsc.org

While ¹H-¹H coupling constants help resolve the signals within the phenyl ring, heteronuclear coupling constants, such as ¹J(²⁹Si-¹³C), can provide further structural confirmation. These coupling constants are valuable for assigning the carbons directly bonded to the silicon atom. researchgate.net

Vibrational Spectroscopy (e.g., Fourier Transform Infrared)

FTIR spectroscopy is employed to identify the characteristic vibrations of the functional groups present in the molecule, thereby confirming its identity and structural features.

The FTIR spectrum of this compound is marked by several key absorption bands. The most prominent and diagnostic band is the stretching vibration of the carbon-carbon triple bond (νC≡C), which appears as a sharp, medium-intensity peak in the range of 2155-2165 cm⁻¹. The intensity of this band is enhanced by the asymmetry of the substitution on the alkyne. rsc.org

Other significant absorptions include the aromatic C-H stretching vibrations (νC-H) above 3000 cm⁻¹, and the aromatic C=C stretching vibrations (νC=C) which appear as a series of bands between 1490 and 1600 cm⁻¹. The aliphatic C-H stretching of the methyl groups is observed around 2960 cm⁻¹. The Si-CH₃ bond shows a characteristic symmetric deformation (umbrella mode) around 1250 cm⁻¹ and a rocking mode near 800 cm⁻¹. The Si-Cl stretch typically appears in the lower frequency region of the spectrum, generally between 450 and 600 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aliphatic C-H (in CH₃) | Stretch | ~2960 | Medium |

| C≡C | Stretch | ~2160 | Medium, Sharp |

| Aromatic C=C | Stretch | ~1600, 1490 | Medium-Strong |

| Si-CH₃ | Symmetric Deformation | ~1250 | Strong |

| Si-CH₃ | Rocking | ~800 | Strong |

Computational and Theoretical Studies on Chloro Dimethyl 2 Phenylethynyl Silane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, electronic properties, and reaction mechanisms. For chloro-dimethyl-(2-phenylethynyl)silane, DFT calculations would offer significant insights into its structural and reactive characteristics.

Geometric optimization is a fundamental application of DFT. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, DFT calculations would determine key structural parameters.

A conformational analysis would also be performed to identify the most stable conformations of the molecule. This involves rotating the single bonds, such as the Si-C bonds of the methyl groups and the Si-C bond of the phenylethynyl group, to map the potential energy surface. The results would reveal the preferred spatial arrangement of the atoms and the energy barriers between different conformations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | Si-Cl | ~2.05 - 2.10 |

| Si-C (methyl) | ~1.85 - 1.90 | |

| Si-C (alkyne) | ~1.80 - 1.85 | |

| C≡C | ~1.20 - 1.25 | |

| C-C (phenyl) | ~1.38 - 1.42 | |

| Bond Angles (°) | Cl-Si-C (methyl) | ~108 - 110 |

| C(methyl)-Si-C(methyl) | ~109 - 111 | |

| Cl-Si-C (alkyne) | ~107 - 109 | |

| Si-C≡C | ~175 - 180 | |

| Dihedral Angles (°) | C(methyl)-Si-C-C | Variable |

| Cl-Si-C-C | Variable |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual values would be determined by specific DFT calculations.

DFT calculations provide a detailed picture of the electronic structure of a molecule. This includes the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. For this compound, an analysis of the electronic structure would elucidate the influence of the electronegative chlorine atom and the electron-rich phenylethynyl group on the silicon center.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, would offer further insights into bonding by quantifying the charge distribution on each atom and describing the donor-acceptor interactions between orbitals. This would help in understanding the polarity of the Si-Cl bond and the electronic effects of the substituents on the silicon atom.

DFT is a valuable tool for studying chemical reactivity. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is the saddle point on the potential energy surface corresponding to the highest energy barrier.

For this compound, DFT could be used to model various reactions, such as nucleophilic substitution at the silicon center or additions to the alkyne group. The calculated activation energies would provide a quantitative measure of the reaction rates, and the geometry of the transition states would reveal the mechanism of the reaction.

Academic and Synthetic Applications of Chloro Dimethyl 2 Phenylethynyl Silane

Role in Organosilicon Polymer Science

The dual functionality of Chloro-dimethyl-(2-phenylethynyl)silane makes it a significant contributor to the field of organosilicon polymer science. It serves as a key building block for introducing the phenylethynyl group into polymer structures, which can impart unique thermal and electronic properties and allow for subsequent post-polymerization modifications.

Precursor in the Synthesis of Functionalized Polysiloxanes

This compound is a critical precursor for creating precisely functionalized polysiloxanes. A key application involves its use in the synthesis of end-capping agents for controlled polymerization processes. For instance, related chlorosilanes are converted into alkynyl(amino)silanes, such as (diethylamino)dimethyl(phenylethynyl)silane. acs.org These agents are then employed in the organocatalytic living ring-opening polymerization (ROP) of cyclotrisiloxanes, like hexamethylcyclotrisiloxane (B157284) (D3). acs.org

This methodology allows for the precise synthesis of linear polysiloxanes with phenylethynyl groups at one or both ends of the polymer chain. acs.org The presence of the terminal phenylethynyl group opens avenues for further reactions, such as Huisgen cycloadditions (click chemistry), enabling the straightforward linking of polysiloxane chains to other molecules or the formation of more complex polymer architectures. acs.org The controlled nature of the polymerization ensures that the resulting polymers have well-defined molecular weights and narrow molar mass distributions (ĐM), which is crucial for high-performance materials. acs.org

Table 1: Properties of Polydimethylsiloxane (PDMS) End-Capped with Alkynyl Groups Data derived from controlled ring-opening polymerization reactions.

| End-Capping Group Precursor | Polymer Structure | Mn,NMR (kDa) | ĐM (Mw/Mn) |

| HCCSiMe₂NEt₂ | PDMS-(CCH)₂ | 6.01 | 1.099 |

| PhCCSiMe₂NEt₂ | PDMS-(CCPh)₂ | 5.86 | 1.096 |

Incorporation into Advanced Polymer Architectures (e.g., Silsesquioxanes)

The phenylethynylsilyl moiety, derivable from this compound, is instrumental in constructing advanced, three-dimensional polymer architectures like Polyhedral Oligomeric Silsesquioxanes (POSS). These cage-like molecules serve as nanoscale building blocks for hybrid organic-inorganic materials. rsc.orgrsc.org

While direct use of the title compound is not extensively detailed, a closely analogous synthetic strategy involves the condensation of phenylethynyl-functional dichlorosilanes with polyhedral silsesquioxanes that possess reactive silanol (B1196071) (Si-OH) groups. rsc.orgrsc.org In a typical synthesis, a dichlorosilane (B8785471) is reacted with a tetrasilanol-functionalized POSS cage in the presence of a base. rsc.org This reaction forms stable Si-O-Si linkages, effectively grafting the phenylethynylsilyl units onto the inorganic core. rsc.orgnih.gov The resulting "bis-phenylethynyl POSS" materials are high-performance thermosets; upon heating, the phenylethynyl groups undergo crosslinking reactions, yielding materials with exceptional thermal stability, with decomposition temperatures approaching 600 °C. rsc.orgrsc.org

Methodologies for Controlled Polymerization

The precise control over polymer structure is paramount for creating materials with tailored properties. This compound and its derivatives are particularly suited for use in controlled polymerization techniques. As mentioned, a primary method is the "living" anionic ring-opening polymerization (AROP) of strained cyclic siloxane monomers like D3. acs.orggelest.com

In this process, an initiator (such as an alkyllithium reagent) opens the cyclic monomer to create a propagating siloxanolate chain end. gelest.com The polymerization proceeds until all monomer is consumed. At this stage, a derivative of this compound, such as an alkynyl(amino)silane, is introduced as an end-capping agent. acs.org This terminates the living chain end by reacting with it, thereby installing the phenylethynylsilyl group at the terminus of the polysiloxane chain. acs.org This "end-capping" step is crucial because it allows for the synthesis of polymers with a predetermined molecular weight and a very low polydispersity index (PDI), which are hallmarks of a controlled polymerization process. gelest.com

Utility as a Synthetic Intermediate in Organic Transformations

Beyond polymer science, this compound is a versatile intermediate for introducing the dimethyl(phenylethynyl)silyl group into a wide range of organic molecules. The reactivity of its silicon-chlorine bond is the key to its utility in forming new carbon-silicon bonds.

Facilitation of Carbon-Silicon Bond Formation in Complex Molecules

The formation of a carbon-silicon (C-Si) bond is a fundamental transformation in organosilicon chemistry. Chlorosilanes are common electrophilic partners in these reactions. The Si-Cl bond in this compound can readily undergo nucleophilic substitution with various carbon-based nucleophiles, such as organolithium reagents or Grignard reagents. orgsyn.org This reaction is a widely used and effective method for creating robust C-Si bonds. orgsyn.org

For example, reacting this compound with an aryl or alkyl Grignard reagent (R-MgBr) would result in the formation of a new tetraorganosilane, R-Si(CH₃)₂(C≡CPh), with the chlorine atom being replaced by the organic R-group. This provides a direct and efficient route to incorporate the silicon moiety into more complex molecular frameworks. An analogous reaction involves the interaction of 1-(trimethylsilyl)-1H-pyrrole with chloro(chloromethyl)dimethylsilane (B161097) to yield 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, demonstrating the utility of chlorosilanes in silylating nitrogen-containing heterocycles. researchgate.net

Strategic Building Block for Stereoselective Synthesis

The dimethyl(phenylethynyl)silyl group can be considered a strategic component in the design of complex molecules. The phenylethynyl portion offers a site for further functionalization via reactions targeting the alkyne, such as click chemistry, metal-catalyzed cross-coupling, or partial reduction. The silicon atom itself can influence the electronic properties of an adjacent functional group.

While the compound serves as a versatile building block, its specific application as a directing group to control the stereochemical outcome of reactions (stereoselective synthesis) is not widely documented. In principle, the steric bulk of the silyl (B83357) group could be exploited to influence the facial selectivity of reactions at nearby prochiral centers. However, specific, well-established methodologies leveraging this compound for stereocontrol are not prominent in the available literature. Its primary strategic value lies in the reliable formation of C-Si bonds and the latent reactivity of the incorporated phenylethynyl group.

Preparation of Silicon-Containing Analogues for Synthetic Methodology Research

The reactivity of the silicon-chloride bond in this compound makes it a valuable precursor for the synthesis of a variety of silicon-containing analogues. This reactivity is exploited in synthetic methodology research to introduce the dimethyl(phenylethynyl)silyl group into different organic frameworks. The primary mechanism involves the nucleophilic substitution at the silicon center, where the chlorine atom is displaced by a suitable nucleophile.

One of the most common strategies involves the reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions proceed readily to form new silicon-carbon bonds, thereby creating a diverse array of tetraorganosilanes. The general scheme for this transformation is as follows:

Ph-C≡C-Si(CH₃)₂Cl + R-M → Ph-C≡C-Si(CH₃)₂-R + MCl

(Where R is an organic substituent and M is MgX or Li)

The choice of the organometallic reagent allows for the introduction of a wide range of functional groups, leading to the synthesis of novel silicon-containing compounds with tailored properties. For instance, the reaction with alkyl or aryl Grignard reagents can be used to prepare compounds with varying steric and electronic properties around the silicon atom.

Another important application is the synthesis of silyl ethers through the reaction of this compound with alcohols or phenols in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride that is generated during the reaction. This method is widely used for the protection of hydroxyl groups in organic synthesis. The resulting phenylethynyl-substituted silyl ethers are generally stable under various reaction conditions but can be selectively cleaved when needed.

The reaction can be represented as:

Ph-C≡C-Si(CH₃)₂Cl + R-OH + Base → Ph-C≡C-Si(CH₃)₂-O-R + Base·HCl

The phenylethynyl group in these silicon-containing analogues can further participate in a variety of organic reactions, such as cycloadditions, cross-coupling reactions, and polymerizations, making them valuable building blocks in materials science and organic synthesis. researchgate.net

| Reactant | Reagent | Product | Application |

| Alcohol/Phenol | Base (e.g., Triethylamine) | Dimethyl(2-phenylethynyl)silyl ether | Protection of hydroxyl groups |

| Grignard Reagent (R-MgX) | - | Tetraorganosilane | Synthesis of novel silicon-containing compounds |

| Organolithium Compound (R-Li) | - | Tetraorganosilane | Synthesis of novel silicon-containing compounds |

| Amine | Base | Silylamine | Synthesis of nitrogen-containing silicon compounds |

Methodological Derivatization in Advanced Analytical Techniques

The introduction of a silyl group, a process known as silylation, is a common derivatization technique used to enhance the analytical properties of compounds, particularly for gas chromatography (GC) and mass spectrometry (MS). cfsilicones.comnumberanalytics.com Silylation can increase the volatility, thermal stability, and chromatographic resolution of polar analytes containing functional groups with active hydrogens, such as alcohols, phenols, carboxylic acids, and amines. cfsilicones.comsigmaaldrich.com

Development of Silylation Reagents for Chromatographic Analysis (e.g., GC/MS)

While common silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used, there is ongoing research into the development of new reagents with improved reactivity, selectivity, and detection characteristics. numberanalytics.comgreyhoundchrom.com this compound represents a potential platform for the development of such advanced silylation reagents.

The presence of the phenylethynyl group could offer several advantages in a silylation reagent. The phenyl group can enhance the response of the derivatized analyte in detectors that are sensitive to aromatic systems, such as a flame ionization detector (FID) or a photoionization detector (PID). Furthermore, the rigid and linear structure of the phenylethynyl moiety might influence the chromatographic separation of derivatized isomers.

The derivatization reaction with this compound would proceed similarly to other chlorosilanes, reacting with active hydrogens in the presence of a base to form a silyl derivative. For example, the derivatization of an alcohol (R-OH) would yield the corresponding dimethyl(2-phenylethynyl)silyl ether.

Ph-C≡C-Si(CH₃)₂Cl + R-OH + Base → Ph-C≡C-Si(CH₃)₂-O-R + Base·HCl

Research in this area would focus on optimizing the reaction conditions, such as the choice of solvent and base, reaction time, and temperature, to achieve rapid and quantitative derivatization of a wide range of analytes. researchgate.netnih.gov The stability of the resulting derivatives to hydrolysis is another crucial factor that would need to be evaluated. registech.com The development of silylation reagents based on the this compound scaffold could lead to new analytical methods with improved sensitivity and selectivity for various classes of compounds. greyhoundchrom.com

| Analyte Functional Group | Silylation Product | Potential Analytical Advantage |

| Hydroxyl (-OH) | Dimethyl(2-phenylethynyl)silyl ether | Increased volatility, enhanced detector response |

| Carboxyl (-COOH) | Dimethyl(2-phenylethynyl)silyl ester | Increased volatility, improved thermal stability |

| Amino (-NH₂) | Dimethyl(2-phenylethynyl)silylamine | Reduced polarity, improved peak shape |

| Thiol (-SH) | Dimethyl(2-phenylethynyl)silyl thioether | Increased volatility and stability |

Q & A

Q. What are the common synthesis routes for Chloro-dimethyl-(2-phenylethynyl)silane, and what mechanistic insights govern these reactions?

this compound is typically synthesized via nucleophilic substitution reactions. A standard method involves reacting chlorodimethylsilane with phenylacetylene in the presence of a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The base deprotonates the terminal alkyne, generating a phenylacetylide ion that attacks the electrophilic silicon center in chlorodimethylsilane. This reaction proceeds via a two-step mechanism: (1) deprotonation of the alkyne and (2) nucleophilic displacement of the chloride ligand on silicon. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions with moisture .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm the structure by identifying protons and carbons in the dimethylsilane and phenylethynyl groups. NMR is particularly useful for verifying the silicon environment.

- FTIR : Stretching vibrations for Si–Cl (~480 cm) and C≡C (~2100 cm) provide functional group confirmation.

- GC-MS : Validates purity and molecular ion peaks (e.g., [M] at m/z 196.7). Cross-referencing with thermodynamic databases (e.g., NIST) ensures accuracy in spectral assignments .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and tight-fitting goggles (EN 166 or NIOSH standards).

- Ventilation : Use fume hoods to prevent inhalation of volatile silane or HCl byproducts.

- Storage : Inert atmosphere (argon/nitrogen), sealed containers, and desiccants to prevent hydrolysis. Avoid contact with moisture or oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

The compound acts as a silicon-based coupling partner in Hiyama-Denmark reactions. Optimization involves:

- Catalyst Selection : Pd(PPh) or Ni(COD) for aryl-aryl couplings.

- Activators : Fluoride sources (e.g., CsF, TBAF) to cleave the Si–C bond and generate transient silanolates.

- Solvent Systems : Toluene or THF at 60–80°C, ensuring anhydrous conditions. Mechanistic studies (e.g., in situ NMR) can track fluoride-mediated activation steps .

Q. What role does this compound play in cyclization reactions for heterocyclic synthesis?

In CsF-catalyzed 5-exo-dig cyclizations, the silane’s ethynyl group acts as a nucleophile, attacking electrophilic carbons to form five-membered heterocycles (e.g., thiophenes). For example, reacting with sulfides or aldehydes under fluoride activation yields substituted thiophenes or benzofurans. The silicon group stabilizes intermediates via β-silicon effects, enhancing regioselectivity .

Q. How can researchers resolve contradictions in reported yields for silane-mediated couplings?

Discrepancies often arise from:

- Impurity Profiles : Trace moisture or oxygen degrades silanes. Use Karl Fischer titration to verify solvent dryness.

- Catalyst Poisoning : Phosphine ligands may bind to residual HCl; pre-treatment with molecular sieves or base (e.g., KCO) mitigates this. Controlled experiments (e.g., varying fluoride sources) and kinetic studies (e.g., Arrhenius plots) isolate critical variables .

Q. What emerging applications exist for this compound in materials science?

Advanced applications include:

- Surface Functionalization : As a precursor for self-assembled monolayers (SAMs) on oxides (e.g., SiO), enhancing adhesion in nanocomposites.

- Polymer Modification : Incorporating silicon-alkyne moieties into polymers for thermally stable coatings.

- Photoresists : Lithographic patterning via UV-induced Si–C cleavage. These leverage the compound’s dual reactivity (silicon and alkyne) .

Q. How does the steric and electronic profile of this compound influence its stability under acidic/basic conditions?

- Steric Effects : The dimethyl groups shield the silicon center, reducing hydrolysis rates compared to trichlorosilanes.

- Electronic Effects : The electron-withdrawing ethynyl group destabilizes Si–Cl bonds, making them more reactive toward nucleophiles. Stability studies in buffered solutions (pH 1–14) show decomposition above pH 10, with siloxane formation dominant. Thermodynamic data (e.g., ΔHfus) from NIST databases support these observations .

Q. What advanced purification strategies are recommended for isolating high-purity this compound?

- Distillation : Short-path distillation under reduced pressure (1–5 mmHg) minimizes thermal decomposition.

- Chromatography : Flash silica gel columns with hexane/ethyl acetate (95:5) remove polar impurities.

- Recrystallization : Low-temperature crystallization from ethanol/water mixtures (95:5) yields >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.